molecular formula C3H3N3O2S B118965 2-Amino-5-nitrothiazole CAS No. 121-66-4

2-Amino-5-nitrothiazole

Cat. No.: B118965
CAS No.: 121-66-4
M. Wt: 145.14 g/mol
InChI Key: MIHADVKEHAFNPG-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitrothiazole has been found to interact with various enzymes and proteins. It is known to inhibit the synthesis of mycolic acids, disrupting the cell membrane of bacteria This interaction with bacterial enzymes and proteins is a key aspect of its antimicrobial activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It acts as a hypoxic radiosensitizer, making cells more susceptible to radiation therapy . It influences cell function by disrupting cell signaling pathways and affecting gene expression . The compound’s impact on cellular metabolism is also notable, as it disrupts the synthesis of mycolic acids, a key component of bacterial cell walls .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibiting enzymes and disrupting cell membranes . This binding can lead to changes in gene expression, affecting the function and behavior of cells

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to have a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It was found to be more toxic to mice than misonidazole and produced a spectrum of symptoms, including hyperactivity and agitation . The maximum levels of this compound achievable in the tumors after intraperitoneal injection of nontoxic doses of the drug were low .

Metabolic Pathways

It is known to inhibit the synthesis of mycolic acids, which suggests that it interacts with the enzymes involved in this process

Transport and Distribution

It is soluble in water, ethanol, and acetone, which suggests that it could be transported through the bloodstream and across cell membranes

Subcellular Localization

Given its solubility and its known interactions with enzymes and proteins, it is likely that it can enter cells and interact with various subcellular structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. One convenient method for its preparation includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of N2,N2-Dimethylguanosine is not extensively documented, but it generally follows similar synthetic routes as laboratory methods. The scalability of the process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products Formed:

Properties

IUPAC Name

5-nitro-1,3-thiazol-2-amine
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InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)
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InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N
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Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]
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Molecular Formula

C3H3N3O2S
Record name 2-AMINO-5-NITROTHIAZOLE
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DSSTOX Substance ID

DTXSID6020066
Record name 2-Amino-5-nitro-1,3-thiazole
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Molecular Weight

145.14 g/mol
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Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids
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Vapor Pressure

0.000743 [mmHg]
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Color/Form

Greenish-yellow to orange-yellow fluffy powder

CAS No.

121-66-4
Record name 2-AMINO-5-NITROTHIAZOLE
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Melting Point

396 °F (decomposes) (NTP, 1992), 202 °C (decomposes)
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Synthesis routes and methods

Procedure details

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17° C. was added 4.8 g bromine at such a rate the reaction temperature did not exceed 25° C. During bromination an orange solid was formed. After stirring the resulting slurry for 10 minutes, 3.0 g thiourea was added and the reaction mixture exothermed to 32° C. A yellow solid formed. The mixture was stirred for 1 hour and then was diluted with 25 ml of water. This mixture and an approximately equal volume of 29% ammonium hydroxide were added simultaneously to 25 ml of acetic acid at such rates that the pH remained between 4 and 5 and the temperature did not exceed 30° C. After all of the reaction mixture had been added the pH was adjusted to 7 with 29% ammonium hydroxide. The product was then filtered off, washed with water and dried to give 2.7 g (62% yield, 92.9% assay) of 2-amino-5-nitrothiazole.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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